21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S
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Overview
Description
21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial activity. Rifamycins are particularly effective against mycobacteria, including the bacteria responsible for tuberculosis. This compound is modified to enhance its pharmacokinetic properties and reduce potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S typically involves multiple steps, starting from rifamycin S. The process includes acetylation, hydrolysis, and methoxylation reactions. Specific reagents and catalysts are used to achieve these transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deacetylated compounds.
Scientific Research Applications
21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of rifamycin derivatives.
Biology: Investigated for its antibacterial properties and potential to inhibit bacterial RNA synthesis.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by mycobacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of 21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S involves inhibiting bacterial RNA polymerase, thereby preventing RNA synthesis and subsequent protein production. This leads to the death of the bacterial cell. The compound targets the beta subunit of RNA polymerase, which is essential for the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Rifampicin: A well-known rifamycin derivative with potent antibacterial activity.
Rifabutin: Another rifamycin derivative used to treat mycobacterial infections.
Rifapentine: A rifamycin with a longer half-life, allowing for less frequent dosing.
Uniqueness
21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S is unique due to its specific modifications, which may enhance its pharmacokinetic properties and reduce side effects compared to other rifamycin derivatives. These modifications can lead to improved efficacy and safety profiles, making it a valuable compound for further research and development.
Properties
CAS No. |
172097-92-6 |
---|---|
Molecular Formula |
C42H53NO15 |
Molecular Weight |
811.9 g/mol |
IUPAC Name |
methyl (2Z,4E,6S,7S,8R,9R,10S,11R,12R,13S,14E)-7,9,11-triacetyloxy-15-[(2S)-7-amino-5-hydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-2-yl]oxy-13-methoxy-2,6,8,10,12-pentamethylpentadeca-2,4,14-trienoate |
InChI |
InChI=1S/C42H53NO15/c1-19(14-13-15-20(2)41(51)53-12)36(55-25(7)44)23(5)38(57-27(9)46)24(6)37(56-26(8)45)21(3)30(52-11)16-17-54-42(10)40(50)33-31-29(47)18-28(43)35(49)32(31)34(48)22(4)39(33)58-42/h13-19,21,23-24,30,36-38,48H,43H2,1-12H3/b14-13+,17-16+,20-15-/t19-,21+,23+,24-,30-,36-,37+,38+,42-/m0/s1 |
InChI Key |
PLKGBXSEXVZTDQ-ZHJFBMHUSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)N)C3=C1O[C@](C3=O)(C)O/C=C/[C@@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C/C=C(/C)\C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC)O |
Canonical SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)N)C3=C1OC(C3=O)(C)OC=CC(C(C)C(C(C)C(C(C)C(C(C)C=CC=C(C)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC)O |
Origin of Product |
United States |
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